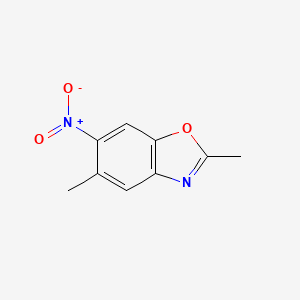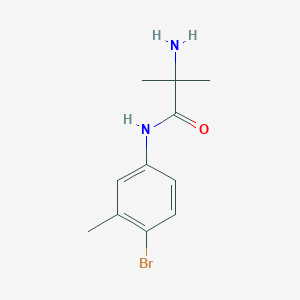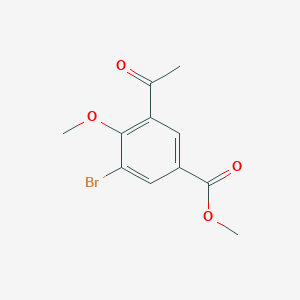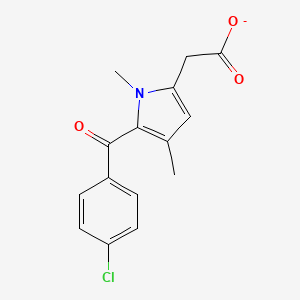![molecular formula C20H15ClN2O3 B8540103 2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetic acid](/img/structure/B8540103.png)
2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo5,4-dbenzazepin-4-yl]acetic acid is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and an oxazolo-benzazepine core, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo5,4-dbenzazepin-4-yl]acetic acid typically involves multiple steps, starting from readily available precursors. The process generally includes the formation of the oxazolo-benzazepine core, followed by the introduction of the chlorophenyl and methyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Industrial production also emphasizes the use of green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo5,4-dbenzazepin-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo5,4-dbenzazepin-4-yl]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo5,4-dbenzazepin-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pelabresib: A compound with a similar oxazolo-benzazepine core, used in the treatment of myelofibrosis.
Indole Derivatives: Compounds with similar aromatic structures, known for their diverse biological activities.
Uniqueness
2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo5,4-dbenzazepin-4-yl]acetic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C20H15ClN2O3 |
|---|---|
Molekulargewicht |
366.8 g/mol |
IUPAC-Name |
2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetic acid |
InChI |
InChI=1S/C20H15ClN2O3/c1-11-18-14-4-2-3-5-15(14)19(12-6-8-13(21)9-7-12)22-16(10-17(24)25)20(18)26-23-11/h2-9,16H,10H2,1H3,(H,24,25)/t16-/m0/s1 |
InChI-Schlüssel |
DBLBPRFLLZXMOW-INIZCTEOSA-N |
Isomerische SMILES |
CC1=NOC2=C1C3=CC=CC=C3C(=N[C@H]2CC(=O)O)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
CC1=NOC2=C1C3=CC=CC=C3C(=NC2CC(=O)O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


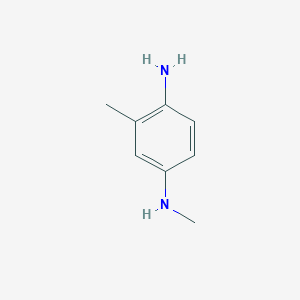
![6-methyl-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-ol](/img/structure/B8540031.png)
![2-(4-Fluorophenyl)-6-methoxybenzo[b]thiophene](/img/structure/B8540034.png)
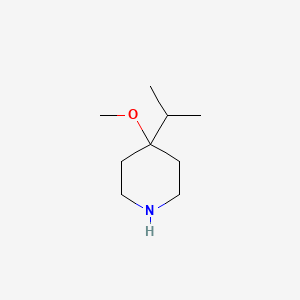
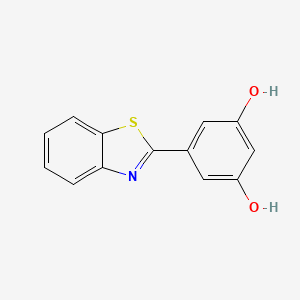


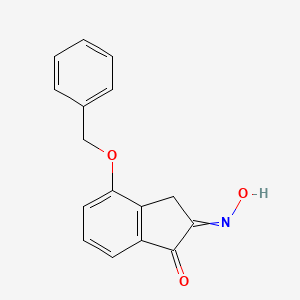
![5-[(Quinolin-3-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B8540093.png)
